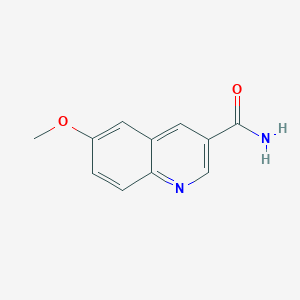

6-Methoxyquinoline-3-carboxamide

Description

Overview of Quinoline (B57606) Derivatives in Medicinal Chemistry

Quinoline, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. nih.govbohrium.com Its structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile template for the design of novel therapeutic agents. researchgate.net

The significance of quinoline derivatives spans a remarkable spectrum of pharmacological activities. nih.govbohrium.comrsc.org Historically, they are best known for their profound antimalarial effects, with quinine (B1679958) being a classic example. researchgate.netijpsjournal.com This has led to the development of synthetic antimalarials like chloroquine (B1663885) and mefloquine. researchgate.netrsc.org Beyond their use in combating malaria, quinoline-based compounds have demonstrated a wealth of other therapeutic potentials, including:

Anticancer Activity: Many quinoline derivatives have been investigated for their ability to inhibit the growth of cancer cells. researchgate.netrsc.org They can act through various mechanisms, such as targeting kinases involved in cell cycle regulation and signaling pathways. bohrium.comnih.gov

Antimicrobial Properties: The quinoline scaffold is a key component in various antibacterial and antifungal agents. researchgate.netrsc.orgijpsjournal.com

Anti-inflammatory Effects: Certain quinoline derivatives have shown promise in modulating inflammatory responses. nih.govbohrium.comresearchgate.net

Antiviral Activity: The potential of quinoline compounds to inhibit viral replication has also been a subject of research. researchgate.netijpsjournal.com

Other Biological Activities: The versatility of the quinoline ring has led to its exploration in developing treatments for a range of other conditions, including Alzheimer's disease and convulsions. nih.govbohrium.com

The continued interest in quinoline derivatives stems from their proven track record in drug discovery and the potential for chemists to modify their structure to enhance efficacy and target specific biological pathways. nih.govresearchgate.net

Importance of the 3-Carboxamide Moiety in Bioactive Scaffolds

The 3-carboxamide group is a crucial functional moiety that significantly influences the biological activity of various heterocyclic scaffolds, including quinoline. This amide group, positioned at the 3-position of the quinoline ring, can play a pivotal role in how the molecule interacts with biological targets.

Research has highlighted that quinoline-3-carboxamides (B1200007) are a noteworthy class of compounds with diverse biological applications. researchgate.net They have been investigated for a range of activities, including immunomodulatory effects, which are beneficial in treating autoimmune diseases. researchgate.netlookchem.com For instance, compounds like roquinimex (B610556) and tasquinimod, which feature the quinoline-3-carboxamide (B1254982) core, have been studied for their ability to modulate the immune system and for their potential in cancer therapy. researchgate.netlookchem.com

The carboxamide group itself is a key structural feature that can form hydrogen bonds, a critical type of interaction in biological systems. This ability to act as both a hydrogen bond donor and acceptor allows these molecules to bind effectively to the active sites of enzymes and receptors. mdpi.com Specifically, in the context of kinase inhibition, the nitrogen of the quinoline ring and the amide group can interact with the hinge region of the kinase, acting as competitive inhibitors of ATP. mdpi.com

Furthermore, derivatives of quinoline-3-carboxamide have been synthesized and evaluated as inhibitors of crucial cellular enzymes like ATM kinase, which is involved in the DNA damage response pathway. nih.govresearchgate.net This highlights the potential of the 3-carboxamide moiety to direct the molecule to specific and important biological targets. The exploration of various substituents on the carboxamide nitrogen allows for the fine-tuning of the molecule's properties, potentially leading to enhanced potency and selectivity. nih.gov

The following table provides a summary of key research findings related to quinoline-3-carboxamide derivatives:

| Derivative Class | Investigated Activity | Key Findings |

| Quinoline-3-carboxamides | ATM Kinase Inhibition | Identified as potential inhibitors, with the quinoline nitrogen binding to the kinase hinge region. nih.govmdpi.comresearchgate.net |

| 4-Aminoquinoline-3-carboxamides | Bruton's Tyrosine Kinase (BTK) Inhibition | Showed potent and reversible inhibition of BTK, with potential for treating rheumatoid arthritis. nih.gov |

| 4-Oxoquinoline-3-carboxamides | Anticancer | Exhibited significant cytotoxic activity against gastric cancer cell lines. nih.gov |

| Quinolinedihydrazone Derivatives | Anticancer | Demonstrated antiproliferative activity against various cancer cell lines, including breast cancer. rsc.org |

The academic research into 6-methoxyquinoline-3-carboxamide and its related structures underscores the strategic importance of combining specific pharmacophores to generate novel compounds with significant biological potential. The interplay between the quinoline core and the 3-carboxamide group continues to be a fertile ground for discovery in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVPUORRLFNMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589209 | |

| Record name | 6-Methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-30-2 | |

| Record name | 6-Methoxy-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71083-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Therapeutic Potential

Modulatory Effects on Serotonin Receptors

Research into the serotonergic system has identified the 6-Methoxyquinoline-3-carboxamide scaffold as a promising starting point for the development of new receptor-modulating agents.

The quest for novel treatments for disorders related to cognitive and gastrointestinal function has centered on the 5-HT4 receptor as a key therapeutic target. In this context, a convenient and general synthesis of 6-methoxyquinoline-3-carboxamides has been developed, commencing with a cyclization reaction between p-anisidine (B42471) and diethyl (ethoxymethylene) malonate. This synthetic route has established these compounds as a class of interest for 5-HT4 receptor ligand design. Derivatives based on this scaffold have demonstrated a reasonable affinity for the 5-HT4 receptor, suggesting their potential as agonists.

Building upon the initial synthesis, further structural modifications have been explored to develop new lead compounds with potential therapeutic applications. A notable development is the preparation of a tetrahydroquinoline scaffold from this compound. This derivative represents a novel lead structure in serotonergic drug discovery. Docking experiments suggest that compounds based on this scaffold may bind to the 5-HT4 receptor in a manner similar to the endogenous ligand, serotonin. These findings underscore the utility of the this compound core in generating new chemical entities for targeting the serotonergic system.

Anticancer Research and Antitumor Efficacy

The quinoline (B57606) ring system is a highly privileged scaffold in medicinal chemistry, and the introduction of a carboxamide linkage has been a successful strategy for enhancing the anticancer potency of various compounds. grafiati.com The quinoline-3-carboxamide (B1254982) framework, in particular, is a core component of several molecules investigated for their antitumor effects. researchgate.netnih.gov

While the broader class of quinoline-3-carboxamide derivatives has been extensively studied for its ability to inhibit the proliferation of various cancer cell lines, specific data detailing the cytotoxic or anti-proliferative activity of this compound itself against cancer cells are not prominently available in the reviewed scientific literature. Research has largely focused on more complex derivatives to achieve higher potency.

The mechanisms of cytotoxicity for many anticancer quinoline derivatives involve the induction of apoptosis and arrest of the cell cycle at various phases. nih.gov However, specific studies elucidating the direct effects of this compound on these cellular processes have not been identified in the current body of research. The investigation of such mechanisms is typically contingent on initial findings of significant anti-proliferative activity.

The development of targeted therapies has led to the investigation of quinoline derivatives as inhibitors of various protein kinases crucial to cancer progression, such as VEGFRs, PI3K, and c-Met. mdpi.com The quinoline-3-carboxamide scaffold, for instance, is known to be a foundational structure for inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including the ATM kinase. researchgate.net Despite this, specific kinase inhibition assay data for the parent compound, this compound, is not detailed in the available literature, as research has prioritized the evaluation of more structurally complex analogues.

Topoisomerase Inhibition

Derivatives of 6-methoxyquinoline (B18371) have been identified as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov A study on novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives demonstrated their efficacy as inhibitors of these enzymes. nih.gov Specifically, one compound from this series, compound 14, exhibited excellent in vitro activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC90) of 0.125 μg/mL. nih.gov This inhibition of topoisomerase IV was correlated with improved activity against S. aureus strains that have developed resistance to other novel bacterial topoisomerase inhibitors (NBTIs). nih.gov The mechanism of action for such inhibitors often involves the stabilization of the cleavable complex between the enzyme and DNA, leading to DNA damage and cell death. nih.gov This is a shared characteristic with other known topoisomerase inhibitors like camptothecin (B557342) and indolocarbazole derivatives. nih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

The inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1) is a key strategy in cancer therapy, particularly for cancers with deficiencies in DNA repair pathways like those involving BRCA1 and BRCA2. nih.gov PARP-1 is a crucial enzyme in the repair of DNA single-strand breaks. nih.govnih.gov Its inhibition leads to the accumulation of these breaks, which, during replication, are converted into double-strand breaks. nih.gov In cells with faulty homologous recombination (HR) repair, such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality. nih.gov While direct studies on this compound as a PARP-1 inhibitor are not extensively detailed in the provided results, the broader class of quinoline derivatives has been explored for this activity. researchgate.net The general mechanism of PARP inhibitors involves competing with the enzyme's natural substrate, NAD+, at the catalytic site. nih.govmdpi.com

Disruption of Tubulin Assembly

Microtubule targeting agents (MTAs) are a cornerstone of chemotherapy, and their mechanism often involves the disruption of microtubule dynamics, which is essential for cell division and other vital cellular functions. Some compounds can lead to the disassembly of microtubules and a subsequent rapid disappearance of tubulin itself. This effect has been observed in neural cells treated with microtubule-depolymerizing agents (MDAs), where tubulin levels were significantly reduced within hours of treatment. The process appears to be reversible upon removal of the drug.

Antimicrobial and Antifungal Properties

In addition to its anticancer potential, this compound and its related compounds have demonstrated significant antimicrobial and antifungal activities.

Activity against Gram-Positive Bacterial Strains

Derivatives of 6-methoxyquinoline have shown inhibitory effects against various Gram-positive bacteria.

Staphylococcus aureus : A series of new 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were synthesized and evaluated for their in-vitro antimicrobial activity, showing inhibition against Staphylococcus aureus. researchgate.net Another study reported on new quinone compounds that were effective against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov Furthermore, novel alkynyl isoquinoline (B145761) compounds have demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including MRSA. mdpi.com Some quinoxaline-6-carboxamide (B1312456) derivatives have also been screened for their activity against S. aureus. researchgate.net

MRSA : New quinone antibiotics have shown inhibitory activity against methicillin-resistant Staphylococcus aureus. nih.gov

Bacillus subtilis : The aforementioned 6-methoxyquinoline-3-carbonitrile derivatives also exhibited inhibitory activity against Bacillus subtilis. researchgate.net

Table 1: Activity of 6-Methoxyquinoline Derivatives Against Gram-Positive Bacteria

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | 6-Methoxyquinoline-3-carbonitrile derivatives | Inhibitory activity | researchgate.net |

| Staphylococcus aureus | Quinoxaline-6-carboxamide derivatives | Screened for activity | researchgate.net |

| MRSA | New quinone antibiotics | Inhibitory activity | nih.gov |

| Bacillus subtilis | 6-Methoxyquinoline-3-carbonitrile derivatives | Inhibitory activity | researchgate.net |

Activity against Gram-Negative Bacterial Strains

The efficacy of these compounds extends to Gram-negative bacteria, which are notoriously difficult to treat due to their outer membrane barrier.

Escherichia coli : The synthesized 6-methoxyquinoline-3-carbonitrile derivatives were also found to inhibit the growth of Escherichia coli. researchgate.net Another study on pyridine-3-carboxamide (B1143946) inhibitors of DNA gyrase showed promising antibacterial properties against E. coli. nih.gov Additionally, some quinoxaline-6-carboxamide derivatives were screened for their activity against this bacterium. researchgate.net

Pseudomonas aeruginosa : The 6-methoxyquinoline-3-carbonitrile derivatives demonstrated inhibitory activity against Pseudomonas aeruginosa. researchgate.net It is known that P. aeruginosa produces secretory products like pyocyanin (B1662382) and pyochelin that can cause tissue damage. nih.gov Furthermore, some heterocyclic carboxamides have been evaluated as potential efflux pump inhibitors in this bacterium. nih.gov Phenazine-1-carboxamide, a related compound, has also been studied in Pseudomonas species. mdpi.comresearchgate.net

Table 2: Activity of 6-Methoxyquinoline Derivatives Against Gram-Negative Bacteria

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Escherichia coli | 6-Methoxyquinoline-3-carbonitrile derivatives | Inhibitory activity | researchgate.net |

| Escherichia coli | Pyridine-3-carboxamide derivatives | Promising antibacterial properties | nih.gov |

| Escherichia coli | Quinoxaline-6-carboxamide derivatives | Screened for activity | researchgate.net |

| Pseudomonas aeruginosa | 6-Methoxyquinoline-3-carbonitrile derivatives | Inhibitory activity | researchgate.net |

| Pseudomonas aeruginosa | Heterocyclic carboxamides | Potential efflux pump inhibitors | nih.gov |

Antifungal Spectrum

The therapeutic potential of quinoline derivatives also includes antifungal activity against clinically relevant fungal pathogens.

Aspergillus fumigatus : A series of new 6-methoxyquinoline-3-carbonitrile derivatives showed limited inhibitory activity against Aspergillus fumigatus. researchgate.net This opportunistic pathogen is a major cause of concern, especially in immunocompromised individuals. nih.gov

Candida albicans : The same series of 6-methoxyquinoline-3-carbonitrile derivatives also showed moderate activity against Candida albicans. researchgate.net Other studies have identified 2,6-disubstituted quinolines, including 6-amide derivatives, with fungicidal activity against C. albicans, including its biofilms. nih.govpsu.edu The yeast-to-hyphal transition, a key virulence factor for C. albicans, is a potential target for antifungal therapies. jmicrobiol.or.kr

Table 3: Antifungal Activity of 6-Methoxyquinoline Derivatives

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Aspergillus fumigatus | 6-Methoxyquinoline-3-carbonitrile derivatives | Limited inhibitory activity | researchgate.net |

| Candida albicans | 6-Methoxyquinoline-3-carbonitrile derivatives | Moderate activity | researchgate.net |

| Candida albicans | 2,6-disubstituted quinolines (6-amide derivatives) | Fungicidal activity, including against biofilms | nih.govpsu.edu |

Inhibition of Bacterial DNA Gyrase

Derivatives of 6-methoxyquinoline have been identified as a novel class of antibacterial agents that function by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govdiscovery.csiro.au These enzymes are crucial for bacterial survival, as they are involved in DNA replication, repair, and recombination. nih.gov The inhibition of these enzymes leads to bacterial cell death.

Novel 3-fluoro-6-methoxyquinoline derivatives have been synthesized and evaluated for their antibacterial properties. nih.govdiscovery.csiro.au One particular compound in an optimized series of cyclobutylaryl-substituted NBTIs (novel bacterial topoisomerase inhibitors) demonstrated significant activity. nih.govdiscovery.csiro.au This compound, referred to as compound 14 in the study, showed potent in vitro activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC90) of 0.125 μg/mL. nih.govdiscovery.csiro.au Furthermore, it exhibited efficacy in in vivo models of systemic and tissue infections. nih.govdiscovery.csiro.au The enhanced inhibition of Topoisomerase IV by this compound correlated with improved activity against strains of S. aureus that have developed resistance to other NBTIs. nih.govdiscovery.csiro.au

The mechanism of these inhibitors is distinct from that of fluoroquinolones, another class of drugs that target DNA gyrase. nih.gov While fluoroquinolones trap the enzyme-DNA complex in a state that leads to double-strand DNA breaks, some novel inhibitors act as competitive inhibitors of DNA binding to the enzyme. nih.govmdpi.com This different mode of action suggests that these compounds could be effective against bacteria that have developed resistance to fluoroquinolones. nih.gov

| Compound/Class | Target Enzyme(s) | Key Findings | Reference |

| 3-fluoro-6-methoxyquinoline derivatives | DNA Gyrase, Topoisomerase IV | Potent antibacterial activity, effective against resistant strains. | nih.govdiscovery.csiro.au |

| Compound 14 (a cyclobutylaryl-substituted NBTI) | DNA Gyrase, Topoisomerase IV | S. aureus MIC90 = 0.125μg/mL; effective in vivo. | nih.govdiscovery.csiro.au |

| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | DNA Gyrase | May act as competitive inhibitors of DNA binding. | nih.gov |

Enzyme Inhibition and Modulation

Cholesteryl Ester Transfer Protein (CETP) Inhibition

A series of novel quinoline-3-carboxamide derivatives have been designed and synthesized as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.govnih.gov CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. mdpi.commdpi.com Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels, which is generally considered beneficial for cardiovascular health. mdpi.com

In one study, a series of 6-arylquinoline-3-carboxamide derivatives were synthesized and evaluated for their in vitro CETP inhibitory activity. nih.gov The lead compound in this series demonstrated a 30% inhibitory rate against CETP at a concentration of 10 μM. nih.gov Through structural modifications, including the introduction of a 6-benzyloxy-7-methoxy substitution pattern, researchers were able to develop compounds with significantly enhanced inhibitory potency. nih.gov Specifically, compounds 24 and 26 in this series exhibited a promising inhibitory rate of 80.1% against CETP. nih.govnih.gov These findings suggest that the quinoline-3-carboxamide scaffold is a viable starting point for the development of novel and potent CETP inhibitors. nih.gov

| Compound Series | Substitution Pattern | CETP Inhibition Rate | Reference |

| Quinoline-3-carboxamide derivatives | 6-aryl | 30% (lead compound at 10 μM) | nih.gov |

| Quinoline-3-carboxamide derivatives | 6-benzyloxy-7-methoxy | 80.1% (compounds 24 and 26) | nih.govnih.gov |

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many solid tumors and are associated with tumor progression and resistance to therapy. nih.gov Therefore, the development of CA inhibitors is an active area of cancer research. nih.gov

While specific studies on the direct inhibition of carbonic anhydrase by this compound were not found, research on related carboxamide derivatives provides insights into the potential for this class of compounds to act as CA inhibitors. For instance, a series of N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides were synthesized and evaluated for their inhibitory activity against various human CA (hCA) isoforms. nih.gov Several of these compounds displayed potent inhibition of hCA IX, with Ki values in the nanomolar range. nih.gov The development of isoform-selective inhibitors is a key challenge, as the active sites of the different CA isoforms are highly conserved. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. nih.gov

Research has explored various heterocyclic compounds, including those with a carboxamide moiety, as potential AChE and BuChE inhibitors. For example, a study on 2-aryl-6-carboxamide benzoxazole (B165842) derivatives demonstrated that these compounds can act as potent, mixed-type dual inhibitors of both AChE and BuChE. researchgate.netusc.gal One of the most potent compounds from this series, compound 36, exhibited IC50 values of 12.62 nM for AChE and 25.45 nM for BuChE. usc.gal While this study did not focus on quinoline derivatives, it highlights the potential of the carboxamide functional group in designing cholinesterase inhibitors.

Another study focused on 6-oxygenated beta-carboline and beta-carbolinium derivatives, which also showed inhibitory activity against both AChE and BChE, with some compounds reaching activity levels comparable to existing drugs like galantamine and rivastigmine. nih.gov

| Compound Class | Target Enzyme(s) | Inhibitory Activity (IC50) | Reference |

| 2-Aryl-6-carboxamide benzoxazoles (Compound 36) | AChE, BuChE | AChE: 12.62 nM, BuChE: 25.45 nM | usc.gal |

| 6-Oxygenated beta-carbolines | AChE, BuChE | Activity comparable to galantamine and rivastigmine | nih.gov |

HIV Integrase Enzyme Inhibition

HIV integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). mdpi.com It catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer. nih.govyoutube.com Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital component of modern antiretroviral therapy. nih.govyoutube.com

The development of new INSTIs is driven by the emergence of drug-resistant viral strains. mdpi.com Quinolines have been investigated as a scaffold for a class of allosteric HIV-1 integrase inhibitors (ALLINIs). mdpi.com These inhibitors bind to a site on the enzyme that is distinct from the active site, inducing an aberrant multimerization of the enzyme and thereby blocking its function. mdpi.com Studies on multi-substituted quinolines have shown that the substitution pattern on the quinoline ring is critical for their antiviral activity. For instance, the addition of a bromine atom at the 6 or 8 position of the quinoline ring was found to confer better antiviral properties. mdpi.com This research underscores the potential of the quinoline core structure in the design of novel HIV integrase inhibitors.

Anti-inflammatory and Analgesic Activities

Quinoline and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including anti-inflammatory and analgesic activities. alliedacademies.orgabacademies.orgnih.gov The introduction of a carboxamide moiety into the quinoline skeleton is a strategy that has been explored to develop new therapeutic agents with these properties. alliedacademies.org

A study involving the synthesis of novel 2-phenylquinoline-4-carboxamide (B4668241) derivatives demonstrated their potential as anti-inflammatory and analgesic agents. alliedacademies.orgabacademies.org When evaluated in animal models, one of the synthesized compounds, a nucleoside analogue linked to the quinoline scaffold, showed significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.orgabacademies.org The analgesic effects of these compounds were assessed using the writhing test, a model for peripheral analgesic activity. abacademies.org

The anti-inflammatory mechanism of such compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation and pain. nih.gov By reducing prostaglandin (B15479496) synthesis, these compounds can alleviate both inflammation and pain. nih.gov

| Compound Class | Activity | Key Findings | Reference |

| 2-Phenylquinoline-4-carboxamide derivatives | Anti-inflammatory, Analgesic | A nucleoside analogue showed activity comparable to diclofenac sodium. | alliedacademies.orgabacademies.org |

| Quinolines | Anti-inflammatory, Analgesic | Broad spectrum of activity, often linked to COX inhibition. | nih.govnih.gov |

Interaction with Pain Pathways

Derivatives of the quinoline-3-carboxamide scaffold have been synthesized and evaluated for their analgesic properties. A number of these compounds have demonstrated significant, peripherally acting analgesic activity.

In studies using the acetic acid-induced writhing test in mice, a standard model for assessing peripheral analgesic effects, several 4-hydroxy-3-quinolinecarboxamides were identified as potent analgesics. nih.gov Some of these compounds exhibited analgesic activity as their primary effect, distinct from their anti-inflammatory properties. nih.gov For instance, one of the most potent compounds in a tested series, designated as compound 52, was effective at a dose of 1 mg/kg. nih.gov

Another study focused on a 7-chloro-4-(piperazin-1-yl) quinoline derivative, which also showed a potential peripheral analgesic effect by inhibiting abdominal writhing in mice. tbzmed.ac.ir This compound was also tested for central analgesic activity using the hot-plate test, where it demonstrated an effect that peaked 45 minutes after administration. tbzmed.ac.ir

Table 1: Analgesic Activity of Select Quinoline-3-Carboxamide Derivatives

| Compound | Test Model | Result |

|---|---|---|

| Compound 52 (a 4-hydroxy-3-quinolinecarboxamide) | Acetic acid induced writhing (mice) | Potent peripheral analgesic (ED50 = 1 mg/kg) nih.gov |

| Compound 5 (a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative) | Acetic acid induced writhing (mice) | Demonstrated peripheral analgesic effect tbzmed.ac.ir |

| Compound 5 (a 7-chloro-4-(piperazin-1-yl)quinoline derivative) | Hot-plate test (mice) | Showed central analgesic activity tbzmed.ac.ir |

Cyclooxygenase (COX) Inhibition Mechanisms

The anti-inflammatory and analgesic activities of some quinoline-3-carboxamide derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. researchgate.net

Research into a series of 4-hydroxy-3-quinolinecarboxamides found that certain analogues could inhibit both cyclooxygenase and 5-lipoxygenase at micromolar concentrations. nih.gov These dual-inhibitor compounds were also effective in acute models of inflammation. nih.gov Similarly, studies on other quinoline derivatives, while not specifically 3-carboxamides, have shown that the quinoline scaffold is a viable pharmacophore for designing COX-2 inhibitors. researchgate.net A 7-chloro-4-(piperazin-1-yl) quinoline derivative was found to significantly decrease serum levels of COX-2 in a carrageenan-induced paw edema assay in mice, suggesting that its anti-inflammatory effect is mediated, at least in part, through the inhibition of this enzyme. tbzmed.ac.ir

Table 2: COX Inhibition by Quinoline Derivatives

| Compound Class/Derivative | Enzyme Target | Finding |

|---|---|---|

| 4-Hydroxy-3-quinolinecarboxamides | Cyclooxygenase and 5-Lipoxygenase | Inhibition at micromolar concentrations nih.gov |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | COX-2 | Significant decrease in serum COX-2 levels in an in-vivo model tbzmed.ac.ir |

Immunomodulatory Effects

The quinoline-3-carboxamide structure is central to a class of compounds known for their immunomodulatory properties. These molecules can influence the immune system and have been investigated for their potential in treating autoimmune diseases and cancer. nih.govnih.gov

Compounds such as Linomide, Laquinimod, and Paquinimod are well-documented quinoline-3-carboxamides (B1200007) with immunomodulatory and anti-inflammatory effects. nih.govnih.gov For example, Paquinimod has been shown to reduce inflammation and reverse established liver fibrosis in a mouse model. nih.gov Its mechanism involves a systemic reduction in the number and activation of specific disease-promoting immune cells (natural killer T-cells) and a decrease in associated cytokine expression. nih.gov Paquinimod treatment also led to a reduction of certain monocyte and macrophage populations involved in the inflammatory process. nih.gov

Other quinoline-3-carboxamides, like Tasquinimod, exert their effects through different mechanisms, such as allosteric binding to HDAC4, which disrupts signaling pathways crucial for tumor survival. nih.gov The first-generation compound, Linomide, was also noted for its anti-angiogenic and anti-metastatic properties, which are linked to its immunomodulatory functions. nih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is an ion channel, and mutations in its gene cause cystic fibrosis. CFTR potentiators are a class of drugs that increase the channel's opening probability, thereby enhancing chloride transport across the cell membrane. cff.org

High-throughput screening of chemical libraries is a common strategy for identifying novel CFTR potentiators. frontiersin.orgnih.gov While various chemical scaffolds have been identified as having CFTR potentiation activity, including the drug Ivacaftor, specific data linking this compound or other quinoline-3-carboxamide derivatives directly to CFTR potentiation is not prominent in available research. frontiersin.orgnih.gov Studies have identified other novel small molecules, such as hydroxyl-1,2,3-triazole derivatives, that can act as CFTR potentiators, but a direct role for the quinoline-3-carboxamide class in this specific biological activity remains to be broadly established. researchgate.net

Molecular Mechanisms of Action and Structure Activity Relationships Sar

Elucidation of Specific Molecular Targets and Pathways

Quinoline (B57606) derivatives are recognized for their broad pharmacological activities, which stem from their interactions with a variety of molecular targets. nih.gov These interactions can lead to the inhibition or activation of enzymes, receptors, and signaling pathways, resulting in effects such as antimicrobial and anticancer activities. nih.gov

Receptor-Ligand Binding Interactions

The binding of quinoline-based compounds to receptors is a key aspect of their mechanism of action. For instance, certain quinoline derivatives have been identified as antagonists for the P2X7 receptor, which is implicated in various pathological conditions, including cancer. nih.gov The binding affinity and inhibitory potential of these compounds are influenced by the nature and position of substituents on the quinoline ring. nih.gov Computational modeling has been employed to understand the binding interactions between quinoline derivatives and receptors like the μ-opioid receptor, highlighting the importance of transmembrane domains in ligand binding. nih.gov

Enzyme Active Site Recognition and Inhibition

Quinoline-3-carboxamides (B1200007) have been investigated as inhibitors of various enzymes, including the Ataxia-Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response pathway. researchgate.net The quinoline scaffold is thought to bind to the hinge region of kinases like PI3K-γ, which shares structural similarities with ATM kinase. researchgate.net The carboxamide group at the C-3 position has been shown to be important for activity against certain cell lines. researchgate.net Furthermore, some quinoline-2-carboxamide (B1208818) derivatives have demonstrated potent inhibition of COX-2 enzymes. biointerfaceresearch.com

Impact of Structural Modifications on Biological Activity

The biological profile of 6-Methoxyquinoline-3-carboxamide can be significantly altered by modifying its chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. walisongo.ac.id

Influence of Methoxy (B1213986) Group Position and Substitutions

The position of the methoxy group on the quinoline ring is a critical determinant of biological activity. For example, in a series of quinoline-chalcone hybrids, a derivative with three methoxy groups at the 3, 4, and 5-positions of the chalcone (B49325) moiety displayed excellent inhibitory potency against several cancer cell lines. biointerfaceresearch.com In contrast, a chalcone isomer with a single methoxy group at the 4-position showed no effect on parasite growth, while a 3-methoxy substituted compound demonstrated lethality. nih.gov The presence of a 6-methoxy group, as in 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives, has also been explored in the development of new antimicrobial agents. researchgate.net

Role of the Carboxamide Functional Group and N-Substitutions

The carboxamide functional group is a common and important moiety in medicinal chemistry, known for its stability. acs.org In the context of quinoline derivatives, the carboxamide at the C-3 position plays a significant role in their biological activity. researchgate.net N-substitutions on the carboxamide group can further modulate this activity. For instance, in a series of quinoline-3-carboxamide (B1254982) derivatives designed as Cholesteryl Ester Transfer Protein (CETP) inhibitors, compounds with a substituted aryl group on the 3-carboxamide nitrogen showed higher potency than their alkyl analogues. mdpi.com The synthesis of various N-substituted quinoline-3-carboxamide analogs has been a strategy to enhance potency and therapeutic index. nih.gov

Interactive Table: Impact of Carboxamide N-Substitutions on CETP Inhibitory Activity

| Compound Class | N-Substitution | CETP Inhibitory Activity | Reference |

| Quinoline-3-carboxamides | Alkyl | Lower Potency | mdpi.com |

| Quinoline-3-carboxamides | Substituted Aryl | Higher Potency | mdpi.com |

Effects of Halogenation and Other Substituents on the Quinoline Core (e.g., at C-4, C-6, C-7, C-8)

The introduction of halogens and other substituents at various positions on the quinoline core can dramatically influence the compound's biological properties.

C-4 Position: A chlorine atom at the C-4 position is a feature of some biologically active quinoline derivatives. In the development of antitumor agents, an aniline (B41778) group at C-4 of the quinoline ring has been found to be important for optimal activity. nih.gov

C-6 Position: Substitutions at the C-6 position have been shown to be a determining factor in the activity of quinoline-3-carboxamides. mdpi.com For example, compounds with a 6-benzyloxy-7-methoxy substitution pattern exhibited better CETP inhibitory activity than those with a 6-phenyl substitution. mdpi.com Aminoacrylamide substituents at C-6 have also been highlighted as important for the anticancer activity of quinoline derivatives. nih.gov

C-7 Position: The C-7 position is another key site for modification. Halogenation at the C-5 and C-7 positions has been shown to be crucial for the antiproliferative effects of certain quinoline compounds. nih.gov A simple and mild protocol for the copper-catalyzed halogenation of quinoline at the C-5 and C-7 positions has been developed. rsc.org Alkoxy groups at C-7 are also noted to play an important role in the activity of antitumor quinolines. nih.gov

C-8 Position: The C-8 position of the quinoline ring has been identified as decisive for its biological activity in some contexts. researchgate.net Metal-free, regioselective C-H halogenation of 8-substituted quinolines has been established as a useful synthetic methodology. rsc.org

Interactive Table: Effect of Halogenation on Quinoline Core Activity

| Halogen Position(s) | Observed Effect | Reference |

| C-5 and C-7 | Significant inhibition of cancer cell proliferation | nih.gov |

| C-3, C-6, and C-8 | No inhibitory activity observed in specific compounds | nih.gov |

Correlation of Lipophilicity and Electronic Properties with Biological Potency

Research into quinoline-6-carboxamide (B1312354) derivatives, structural isomers of the title compound, has provided valuable SAR insights. nih.gov In a series of compounds designed as P2X7R antagonists, the electronic nature of substituents on an associated phenyl ring was shown to be a critical determinant of inhibitory potential. nih.gov The attachment of a strongly electron-withdrawing group, such as trifluoromethoxy (-OCF₃), rendered the molecule more electrophilic, leading to a tenfold enhancement in potency (IC₅₀ = 0.457 µM) compared to the reference compound. nih.gov Similarly, another electron-withdrawing group, trifluoromethyl (-CF₃), on an oxadiazole derivative also conferred superior potency (IC₅₀ = 0.890 µM). nih.gov

Conversely, electron-donating groups also demonstrated a significant impact on activity. The presence of a methyl (-CH₃) or benzyl (B1604629) (-CH₂C₆H₅) group resulted in an eight-fold increase in potency. nih.gov However, a methoxy (-OCH₃) substituent, also an electron-donating group, was found to reduce affinity. nih.gov This highlights the complex relationship between electronic properties and biological activity, where the specific nature and position of the substituent are crucial. For halogen substituents, the decreasing order of potency was found to be F > Cl > I. nih.gov

Lipophilicity is another key parameter. researchgate.net In the development of quinoline-4-carboxamides as antimalarial agents, it was observed that replacing a tolyl group with various primary and secondary amines generally reduced lipophilicity, which in turn led to improved aqueous solubility and metabolic stability in hepatic microsomes. acs.org While a direct quantitative correlation for this compound is not detailed, these findings on related structures underscore the principle that modulating lipophilicity is a critical strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of quinoline-based compounds. Studies on quinoline-based inhibitors often involve computational predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including lipophilicity (e.g., clogP) and aqueous solubility, to guide the design of molecules with improved drug-like characteristics. mdpi.com

Table 1: Structure-Activity Relationship of Selected Quinoline Carboxamide Analogs

| Base Scaffold | Substituent | Electronic Effect | Biological Target | Observed Potency (IC₅₀) | Reference |

| Pyrazine Carboxamide | 4-OCF₃ | Electron-Withdrawing | P2X7R | 0.457 µM | nih.gov |

| Pyrazine Carboxamide | 4-CH₃ | Electron-Donating | P2X7R | 0.682 µM | nih.gov |

| Quinoline-6-carboxamide | 4-Iodo | Electron-Withdrawing (Inductive) | P2X7R | 0.566 µM | nih.gov |

| Quinoline-6-carboxamide | 4-Fluoro | Electron-Withdrawing | P2X7R | 0.624 µM | nih.gov |

| Quinoline-6-carboxamide | 4-Chloro | Electron-Withdrawing | P2X7R | 0.813 µM | nih.gov |

| Oxadiazole Derivative | 4-CF₃ | Electron-Withdrawing | P2X7R | 0.890 µM | nih.gov |

Conformational Stability and Pharmacodynamic Interactions

The three-dimensional arrangement of a molecule (its conformation) and its ability to adopt a specific shape are fundamental to its interaction with biological targets. acs.org The pharmacodynamic interactions of quinoline-based inhibitors are heavily influenced by the conformational stability of the quinoline ring system and the rotational freedom of its substituents, such as the carboxamide group. acs.orggrafiati.com

The quinoline core itself is a relatively rigid, planar aromatic system, which provides a stable scaffold for the precise positioning of functional groups that engage in interactions with a receptor's binding site. mdpi.com Molecular docking studies on quinoline-3-carboxamide derivatives targeting the ATM kinase, a key enzyme in the DNA damage response pathway, have shown that the quinoline nitrogen is crucial for binding, typically forming a hydrogen bond within the hinge region of the kinase. mdpi.com This interaction is a common feature for competitive inhibitors of ATP. mdpi.com

The orientation of the carboxamide side chain is also critical. acs.orggrafiati.com The introduction of a conformationally restricted bridge in a quinoline-4-carboxamide, for instance, was found to be detrimental to potency, suggesting that rotational freedom is necessary for the substituent to adopt an optimal orientation for binding. acs.org X-ray crystallography studies of a 4-hydroxy-5-methoxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide revealed that the carboxamide side chain is significantly tilted relative to the quinoline plane, by 88.07°. grafiati.com This pronounced dihedral angle, along with the specific syn conformation of the methyl and carbonyl groups, dictates how the molecule presents itself to its target. grafiati.com

Molecular dynamics simulations and docking studies are essential tools for exploring these pharmacodynamic interactions. mdpi.comscirp.org Such computational methods allow for the visualization of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds and π-stacking between the quinoline ring and aromatic residues in the target protein. scirp.orgcore.ac.uk For quinoline-3-carboxamides designed as ATM kinase inhibitors, molecular dynamics simulations have been used to establish the stability of the predicted interactions over time, confirming that the designed molecules can maintain a favorable binding pose within the active site. mdpi.com These studies collectively demonstrate that the biological activity of quinoline carboxamides is a result of a delicate balance between the rigid scaffold and the conformational flexibility of its side chains, which together govern the molecule's pharmacodynamic profile.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding modes and affinities of 6-methoxyquinoline-3-carboxamide and its analogues to various biological targets.

Prediction of Binding Modes and Affinities to Biological Targets

Molecular docking studies have explored the interaction of this compound derivatives with a range of biological targets, revealing key insights into their potential therapeutic applications.

5-HT4 Receptor: Derivatives of this compound have been synthesized and identified as novel serotoninergic lead structures. Docking experiments suggest that these compounds may bind to the 5-HT4 receptor in a manner similar to serotonin, exhibiting reasonable affinity. monash.edu The activation of 5-HT4 receptors is known to enhance cognitive function and neuroplasticity, making them a target for conditions like Alzheimer's disease. nih.gov

CFTR Protein: In the context of cystic fibrosis, a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, certain this compound analogues have been investigated as potentiators. nih.govnih.gov Molecular docking studies have shown that these compounds can bind to the F508del-CFTR protein. For instance, analogues with a piperazine (B1678402) spacer and a 6-methoxyquinoline-3-carbonitrile (B3100304) ring showed moderate activity. nih.gov The docking poses revealed that the benzoyl moiety of these compounds can form a hydrogen bond with the key residue R933, while the quinoline (B57606) ring engages in π-π stacking interactions with Y304, F305, and F312. nih.gov

DNA Gyrase: Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov DNA gyrase is a crucial enzyme for bacterial survival, making it an attractive target for antibacterial agents. nih.gov

CK2 Protein Kinase: Derivatives of 3-quinoline carboxylic acid have been evaluated as inhibitors of the CK2 protein kinase. Molecular docking studies have shown that these compounds can bind to the ATP-binding site of CK2. researchgate.net

SARS-CoV-2 Targets: In the search for therapeutics against COVID-19, computational methods have been employed to screen for potential inhibitors of SARS-CoV-2 proteins. researchgate.neteuchembioj.comejmo.orgeuchembioj.com While specific docking studies on this compound against SARS-CoV-2 targets are not detailed in the provided results, the general approach involves docking libraries of compounds against key viral proteins like the main protease (Mpro) and the spike glycoprotein (B1211001) to identify potential lead compounds. researchgate.netejmo.orgeuchembioj.comnih.gov

CB2 Receptors: The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and is a target for various pathological conditions. mdpi.com Virtual screening and molecular dynamics simulations are used to evaluate the binding of cannabinoid analogs to CB1 and CB2 receptors. nih.govdntb.gov.ua While direct docking of this compound to CB2 is not specified, this methodology is relevant for exploring its potential interaction.

| Target Protein | Predicted Binding Interactions | Key Residues | Reference |

| 5-HT4 Receptor | Similar binding mode to serotonin. | Not specified | monash.edu |

| F508del CFTR | Hydrogen bonding, π-π stacking. | R933, Y304, F305, F312 | nih.gov |

| CK2 Protein Kinase | Binds to ATP-binding site. | Not specified | researchgate.net |

Analysis of Intermolecular Interactions

The stability of the ligand-receptor complex is governed by various intermolecular interactions. cambridgemedchemconsulting.com Computational studies on this compound derivatives have highlighted the importance of specific types of interactions.

Hydrogen Bonding: Hydrogen bonds are crucial for the specific recognition and binding of ligands to their target proteins. cam.ac.uk In the case of CFTR potentiators based on the 6-methoxyquinoline (B18371) scaffold, hydrogen bonds between the ligand and key amino acid residues like R933 and F931 were identified as critical for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Analogues

QSAR models are valuable tools for predicting the biological activity of newly designed analogues before their synthesis, thus saving time and resources. nih.govresearchgate.net For F508del-CFTR correctors, QSAR studies have been employed to rationally design hybrid derivatives. mdpi.com These studies have led to the optimization of QSAR models based on the chemical structure and potency of the hybrids, identifying new molecular descriptors that explain the structure-activity relationship (SAR) of the dataset. nih.govnih.govnih.gov

Pharmacophore Modeling and Mapping

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. dovepress.comresearchgate.netmdpi.com

For F508del-CFTR potentiators, pharmacophore mapping has been used in conjunction with molecular docking and QSAR analysis. nih.gov This approach helps in understanding the key chemical features required for a molecule to exhibit potentiator activity. By creating a pharmacophore model, researchers can screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. dovepress.com This integrated computational approach has proven to be a powerful strategy in the discovery and optimization of new therapeutic agents based on the this compound scaffold.

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations are pivotal in elucidating the molecular structure, electronic properties, and reactivity of this compound. While specific studies dedicated exclusively to this compound are not prevalent in the reviewed literature, extensive research on structurally analogous compounds, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, provides significant insights into the computational methodologies and expected findings. nih.govmalariaworld.org These studies typically employ Density Functional Theory (DFT) to model the molecule's behavior at the quantum level.

A common and robust method utilized in these calculations is DFT with the B3LYP functional and a 6-311G* basis set. nih.gov This level of theory is well-regarded for its ability to provide a balance between computational cost and accuracy in predicting the geometric and electronic properties of organic molecules.

Molecular Geometry Optimization

The initial step in computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, the optimized geometric parameters, including bond lengths and angles, were found to be in good agreement with experimental data obtained from X-ray crystallography. nih.gov This validates the computational approach and suggests that similar accuracy can be expected for this compound.

Table 1: Illustrative Optimized Geometric Parameters (based on a related quinoline derivative) This table presents data for a structurally similar compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, as a representative example.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C2-C3 | 1.38 |

| C3-C4 | 1.42 | |

| C6-O(methoxy) | 1.37 | |

| C3-C(carboxamide) | 1.50 | |

| Bond Angle | C2-C3-C4 | 120.5 |

| C5-C6-O(methoxy) | 118.9 | |

| N1-C2-C3 | 121.8 |

Data is hypothetical and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability.

For the analogous 2-formyl-6-methoxy-3-carbethoxy quinoline, FMO analysis revealed the distribution of electron density and the sites most susceptible to electrophilic and nucleophilic attack. nih.gov Similar patterns would be anticipated for this compound.

Table 2: Illustrative Frontier Molecular Orbital Energies (based on a related quinoline derivative) This table presents data for a structurally similar compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, as a representative example.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Data is hypothetical and based on typical values for similar structures.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP plot uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while areas of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In the study of 2-formyl-6-methoxy-3-carbethoxy quinoline, the MEP plot highlighted the electronegative oxygen and nitrogen atoms as regions of high negative potential, indicating them as likely sites for interaction with electrophiles. nih.gov The hydrogen atoms of the quinoline ring generally exhibit positive potential. This information is critical for understanding intermolecular interactions and potential binding modes with biological targets.

Advanced Spectroscopic and Crystallographic Characterization of Molecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand-Target Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating ligand-target interactions in solution, providing information on the binding site, the conformation of the bound ligand, and the binding affinity. nih.gov For 6-Methoxyquinoline-3-carboxamide, both ligand-observed and protein-observed NMR experiments can be employed to characterize its interactions with a target protein.

In ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, the protons of the ligand that are in close proximity to the protein receive saturation from the irradiated protein, resulting in a decrease in their signal intensity. This allows for the mapping of the binding epitope of the ligand. For this compound, the aromatic protons of the quinoline (B57606) ring and the protons of the methoxy (B1213986) and carboxamide groups would be monitored to determine which parts of the molecule are involved in the binding.

In protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, changes in the chemical shifts of the protein's backbone amide protons upon addition of the ligand are monitored. These chemical shift perturbations (CSPs) can identify the amino acid residues in the binding pocket.

The expected ¹H and ¹³C NMR chemical shifts for this compound in its free state can be predicted based on the known values for related quinoline derivatives. rsc.orgchemicalbook.comchemicalbook.comnih.gov These values serve as a reference for detecting changes upon binding to a target.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.9 - 9.1 | - |

| C2 | - | 148 - 150 |

| C3 | - | 120 - 122 |

| H4 | 8.2 - 8.4 | - |

| C4 | - | 135 - 137 |

| H5 | 7.9 - 8.1 | - |

| C5 | - | 128 - 130 |

| C6 | - | 158 - 160 |

| H7 | 7.3 - 7.5 | - |

| C7 | - | 105 - 107 |

| H8 | 7.6 - 7.8 | - |

| C8 | - | 122 - 124 |

| C4a | - | 129 - 131 |

| C8a | - | 144 - 146 |

| OCH₃ | 3.9 - 4.1 | 55 - 57 |

| C=O | - | 165 - 167 |

| NH₂ | 7.5 - 8.5 (broad) | - |

Note: These are predicted values based on related structures and may vary depending on the solvent and other experimental conditions.

X-ray Crystallography of this compound-Protein Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules and their complexes. nih.govresearchgate.net Determining the crystal structure of this compound in a complex with its protein target would offer a detailed view of the binding mode at the atomic level. This information is invaluable for understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity and selectivity.

While a crystal structure of a this compound-protein complex is not publicly available, analysis of crystal structures of other quinoline carboxamide derivatives in complex with proteins can provide insights into the potential interactions. researchgate.netresearchgate.net For instance, the quinoline nitrogen and the amide group are common sites for hydrogen bonding with amino acid residues in a protein's active site. The planar quinoline ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The process would involve co-crystallizing the target protein with this compound or soaking the ligand into pre-formed protein crystals. The resulting diffraction data would be used to generate an electron density map, from which the atomic coordinates of the complex can be determined.

Table 2: Representative Crystallographic Data for a Quinoline Carboxamide Derivative

| Parameter | Value |

|---|---|

| PDB ID | N/A (Hypothetical) |

| Resolution (Å) | 2.0 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50, b=80, c=120 |

| R-work / R-free | 0.18 / 0.22 |

| Ligand | This compound |

| Key Interactions | Hydrogen bond with Asp123, π-π stacking with Phe256 |

Note: This table is a hypothetical representation of the type of data obtained from an X-ray crystallography experiment.

Mass Spectrometry-Based Interaction Profiling (e.g., LCMS, HRMS)

Mass spectrometry (MS) is a sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. nih.gov In the context of ligand-target interactions, techniques like Liquid Chromatography-Mass Spectrometry (LCMS) and High-Resolution Mass Spectrometry (HRMS) are employed for interaction profiling. These methods can confirm the formation of a ligand-protein complex and can also be used in screening assays to identify binding partners. uni.lu

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to transfer the intact ligand-protein complex into the gas phase for MS analysis. The detection of a new peak corresponding to the mass of the complex would confirm the interaction. HRMS would provide a highly accurate mass measurement, aiding in the confirmation of the elemental composition of the ligand and any modifications. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of this compound, providing structural information. rsc.org The fragmentation of the quinoline core often involves the loss of HCN. rsc.org

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 203.0815 |

| [M+Na]⁺ | 225.0634 |

| [M+K]⁺ | 241.0374 |

| [M-H]⁻ | 201.0669 |

Data sourced from PubChem CID 17040081. uni.lu These values are for the monoisotopic mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Structural Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule. nih.gov The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Changes in the vibrational frequencies of these groups upon binding to a protein can provide evidence of interaction. For example, a shift in the C=O stretching frequency of the amide group could indicate its involvement in hydrogen bonding.

Table 4: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methoxy) | Stretching | 2950 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| C=N (Quinoline) | Stretching | 1620 - 1580 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C-O (Methoxy) | Stretching | 1250 - 1020 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment. malariaworld.orgresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Interaction Studies

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is routinely used to assess the purity of synthesized compounds like this compound. nih.gov For interaction studies, techniques like affinity chromatography, where the target protein is immobilized on the stationary phase, can be used to measure the binding affinity of the ligand.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent, often with a modifying agent like formic acid or trifluoroacetic acid to improve peak shape.

Table 5: Typical HPLC Conditions for Analysis of Quinoline Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: These conditions are illustrative and would require optimization for the specific analysis of this compound. mdpi.com

Preclinical Research and Translational Potential

In Vitro Biological Assay Methodologies

In vitro assays are fundamental to early-stage drug discovery, providing initial data on a compound's biological activity and cytotoxicity. For quinoline-3-carboxamide (B1254982) derivatives, a range of standardized assays are employed to characterize their effects at a cellular and molecular level.

The initial evaluation of potential anticancer agents involves assessing their ability to kill or inhibit the growth of cancer cells. These assays are typically performed on various cancer cell lines to determine potency and selectivity.

Commonly used methods include colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov In this procedure, viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured. A decrease in absorbance in treated cells compared to controls indicates reduced viability.

Another prevalent method is the resazurin-based assay, where the blue, non-fluorescent resazurin (B115843) dye is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. nih.gov The fluorescence intensity is directly proportional to the number of viable cells. nih.gov These assays are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.govnih.gov

For instance, studies on various 4-oxoquinoline-3-carboxamide derivatives have utilized the MTT assay to screen for cytotoxicity against cancer cell lines such as HCT-116 (colon), ACP-03 (gastric), and MDA-MB-231 (breast), as well as a normal fibroblast cell line (MRC-5) to assess selectivity. nih.gov Similarly, complexes of the parent structure, 6-methoxyquinoline (B18371), have been evaluated against the A549 lung carcinoma cell line. conicet.gov.ar

To understand the mechanism of cell death, assays like the Annexin V assay are employed. chemometec.com In early apoptosis, a cell membrane phospholipid called phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. chemometec.com Fluorescently labeled Annexin V has a high affinity for PS and can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy. chemometec.com

Table 1: Common Cell-Based Assay Methodologies

| Assay Type | Principle | Endpoint Measured | Typical Cell Lines Used | Reference |

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric change (absorbance), IC50 value. | HCT-116, MCF-7, K-562, A549 | nih.govresearchgate.net |

| Resazurin Assay | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Fluorescence intensity, IC50, GR50 values. | MCF7, HCC38, MDA-MB-436 | nih.gov |

| Annexin V Assay | Binding of fluorescently-labeled Annexin V to phosphatidylserine on the outer membrane of apoptotic cells. | Percentage of apoptotic vs. necrotic vs. live cells. | Jurkat, various cancer lines | chemometec.com |

Many quinoline (B57606) derivatives exert their effects by inhibiting specific enzymes that are critical for disease processes. Therefore, enzyme inhibition assays are crucial for elucidating the mechanism of action.

For quinoline-3-carboxamides (B1200007) investigated as anticancer agents, key targets include kinases involved in the DNA Damage Response (DDR) pathway, such as Ataxia Telangiectasia Mutated (ATM) kinase. researchgate.netnih.gov Assays to measure ATM inhibition often involve quantifying the phosphorylation of its downstream substrates, like Chk2, via Western Blot analysis. researchgate.netnih.gov In this technique, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for both the total and phosphorylated forms of the target protein. A reduction in the phosphorylated protein in the presence of the compound indicates inhibition. researchgate.net

Another important class of enzymes targeted by quinoline-3-carboxamides is the histone deacetylases (HDACs). The second-generation quinoline-3-carboxamide, Tasquinimod, has been shown to be an allosteric inhibitor of HDAC4. nih.gov Enzyme inhibition assays for HDACs typically use a fluorogenic substrate that, when deacetylated, can be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence is proportional to the inhibitory activity of the compound.

Quinoline derivatives have a long history as antimicrobial agents. To evaluate the potential of new compounds like 6-methoxyquinoline-3-carboxamide in this area, standardized antimicrobial susceptibility tests are performed.

The most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This is typically determined using the broth microdilution method, where a standardized inoculum of the microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound. nih.govresearchgate.net

The MBC is the lowest concentration of the agent that results in a significant reduction (e.g., 99.9%) in the initial bacterial inoculum. It is determined by subculturing the contents from the wells of the MIC assay that show no visible growth onto agar (B569324) plates.

These assays are conducted against a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Streptococcus pneumoniae, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and various fungal species (e.g., Aspergillus fumigatus, Candida albicans). researchgate.net

In Vivo Pharmacological Models for Efficacy Evaluation

Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy in a living organism. The choice of model depends on the therapeutic indication being investigated.

For anticancer research, mouse xenograft models are widely used. In these models, human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. The efficacy of the compound is evaluated by comparing the tumor volume and weight in the treated group to a control group. For example, the efficacy of the quinoline-3-carboxamide Tasquinimod was evaluated in TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) models. nih.gov

For antimalarial research, mouse models infected with Plasmodium species, such as Plasmodium berghei, are utilized. The efficacy of test compounds, including quinoline-4-carboxamides, is determined by their ability to reduce parasitemia in treated mice compared to untreated controls. acs.org

Metabolic Pathways and Biotransformation Studies

Understanding how a compound is metabolized is critical for its development. These studies identify the metabolic pathways the compound undergoes, the enzymes involved (often cytochrome P450s), and the structure of the resulting metabolites.

In vitro metabolic stability is often first assessed using liver microsomes or hepatocytes. These systems contain the primary drug-metabolizing enzymes. The disappearance of the parent compound over time is measured to determine its intrinsic clearance. acs.org

In vivo pharmacokinetic studies in animals, such as mice or rats, provide further information on metabolism and biotransformation. acs.org Following administration of the compound, blood, urine, and feces are collected over time and analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites. This helps to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. acs.org

Preclinical Safety and Mechanistic Toxicity Studies

Before a compound can be considered for human trials, its safety profile must be rigorously evaluated in preclinical studies. These studies aim to identify potential toxicities and understand their underlying mechanisms.

Mechanistic toxicity studies often build upon initial cytotoxicity data. For instance, complexes of 6-methoxyquinoline were shown to induce oxidative stress in A549 lung cancer cells. conicet.gov.ar This was investigated using specific assays, such as measuring the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) and detecting the production of reactive oxygen species (ROS) with fluorescent probes like H2DCFDA. conicet.gov.ar

Genotoxicity, the potential for a compound to damage DNA, is a major safety concern. It is evaluated using a battery of tests. The Comet assay (single-cell gel electrophoresis) can detect DNA single-strand and double-strand breaks, while the Micronucleus test can identify chromosome damage by detecting the formation of small, secondary nuclei in dividing cells. conicet.gov.ar These assays were used to confirm that the oxidative stress induced by 6-methoxyquinoline complexes led to DNA damage. conicet.gov.ar

Utility as Impurity Standards in Pharmaceutical Development

In the realm of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical regulatory requirement and a fundamental aspect of patient safety. Impurities in drug substances can arise from various sources, including the synthesis process, degradation of the API, or contamination. The presence of these impurities, even in trace amounts, can potentially affect the efficacy and safety of the final drug product. Therefore, regulatory bodies worldwide mandate the identification, quantification, and control of impurities. This necessitates the availability of well-characterized impurity reference standards. This compound serves as a pertinent example of a compound that holds significant value as an impurity standard in the development of certain quinoline-based pharmaceuticals.

The synthesis of complex molecules often involves multi-step processes where intermediates or by-products can be carried over into the final API. This compound has been identified as a key intermediate in the synthesis of various quinoline derivatives. For instance, a patented process for preparing 3-fluoroquinolines explicitly details the synthesis of this compound as a crucial step. google.com In such a synthesis, it is plausible that incomplete reaction or side reactions could lead to the presence of residual this compound in the final product.